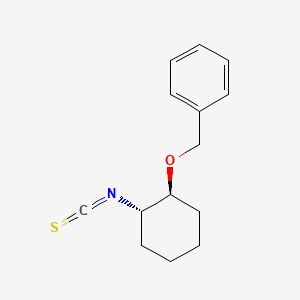

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate

概要

説明

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate is a chiral organic compound with the molecular formula C14H17NOS. It is characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, which is further functionalized with an isothiocyanate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the chiral cyclohexanol derivative.

Benzyloxy Group Introduction: The hydroxyl group of the cyclohexanol is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydride.

Isothiocyanate Formation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting the benzyloxycyclohexyl derivative with thiophosgene (CSCl2) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Starting Materials: Large-scale synthesis of the chiral cyclohexanol derivative.

Efficient Protection and Functionalization:

Purification and Quality Control: Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

化学反応の分析

Nucleophilic Substitution at the Isothiocyanate Group

The electrophilic carbon in the isothiocyanate group undergoes nucleophilic attack, forming thiourea derivatives. This reaction is central to its utility in synthesizing heterocycles and bioactive molecules.

Mechanism :

-

Primary or secondary amines react with the isothiocyanate group via nucleophilic addition, yielding substituted thioureas:

-

The reaction typically proceeds under mild conditions (room temperature, inert solvents like THF or DCM) .

Example :

| Reaction Partner | Product | Conditions |

|---|---|---|

| Primary amines | Symmetrical thioureas | RT, anhydrous solvent |

| Secondary amines | Unsymmetrical thioureas | Reflux in toluene |

Hydrolysis Reactions

The compound is moisture-sensitive, with hydrolysis occurring under aqueous or humid conditions .

Pathways :

-

Acidic Hydrolysis : Produces cyclohexylamine derivatives and carbonyl sulfide (COS):

-

Basic Hydrolysis : Generates ammonium thiocarbonate intermediates, decomposing to amines and carbon disulfide .

Experimental Observations :

-

Hydr

科学的研究の応用

Applications in Medicinal Chemistry

-

Anticancer Research :

- The compound has been studied for its potential anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that derivatives of isothiocyanates can disrupt cellular signaling pathways involved in cancer progression.

-

Neuroprotective Effects :

- Research indicates that isothiocyanates may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatments. For example, (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate has shown promise in reducing neuroinflammation in models of Alzheimer's disease.

-

Antimicrobial Activity :

- The compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Applications in Organic Synthesis

-

Synthesis of Bioactive Compounds :

- This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions.

-

Reagent in Chemical Reactions :

- The compound can act as a reagent in the preparation of other isothiocyanate derivatives, which are valuable in synthesizing pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Case Studies

-

Anticancer Properties :

- A study published in the Journal of Medicinal Chemistry explored the effects of various isothiocyanates on cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

-

Neuroprotective Mechanisms :

- Research published in Neuroscience Letters demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress, suggesting a protective role against neurodegeneration.

-

Antimicrobial Efficacy :

- A study conducted by the American Society for Microbiology tested the antimicrobial activity of several isothiocyanates, including this compound. The compound showed significant inhibition of bacterial growth at low concentrations.

作用機序

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate involves its interaction with biological molecules:

Molecular Targets: It targets specific enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine and lysine.

Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

類似化合物との比較

Similar Compounds

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate: A structurally similar compound with a cyclopentyl ring instead of a cyclohexyl ring.

(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate: The enantiomer of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate.

Uniqueness

Structural Features: The presence of the benzyloxy group and the chiral cyclohexyl ring makes this compound unique in its reactivity and interaction with biological molecules.

Reactivity: The compound’s ability to undergo various chemical reactions, including substitution, oxidation, and reduction, highlights its versatility in synthetic chemistry.

生物活性

Overview of Isothiocyanates

Isothiocyanates are sulfur-containing compounds derived from glucosinolates, primarily found in cruciferous vegetables. They are recognized for their potential health benefits, including anticancer, antimicrobial, and anti-inflammatory properties. The structural characteristics of isothiocyanates, including the presence of a reactive isothiocyanate group (-N=C=S), contribute significantly to their biological activity.

Anticancer Properties

Research indicates that (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate exhibits significant anticancer activity through multiple mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis in cancer cells. It activates caspases and alters mitochondrial membrane potential, leading to cell death.

- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. This effect is attributed to its ability to interfere with cell cycle progression.

Antimicrobial Activity

The compound displays notable antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) that suggest it could be a potential candidate for developing new antibacterial agents.

- Antifungal Effects : Preliminary studies indicate that it may also possess antifungal activity against common fungal strains.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects:

- Cytokine Modulation : The compound can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This modulation suggests its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : Inhibition of NF-kB signaling has been linked to the anticancer effects observed.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates cytokine production |

Case Studies

-

Breast Cancer Cell Line Study :

- A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

-

In Vivo Anti-inflammatory Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines in serum samples.

Q & A

Q. Basic: What are the optimal synthetic routes for (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate?

Methodological Answer:

The synthesis typically involves introducing the isothiocyanate group to a chiral cyclohexanol derivative. A common approach includes:

Benzylation of cyclohexanediol : Protect the hydroxyl group using benzyl bromide under basic conditions (e.g., NaH in THF) to yield (1S,2S)-2-benzyloxycyclohexanol .

Thiophosgene reaction : React the protected alcohol with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C to form the isothiocyanate. Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate 4:1) .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and confirm stereochemical integrity via chiral HPLC or polarimetry .

Q. Advanced: How can researchers resolve contradictions in NMR data for thiourea conjugates derived from this compound?

Methodological Answer :

Contradictions often arise from dynamic rotational barriers in thiourea bonds or solvent-induced shifts. Strategies include:

- Variable-temperature NMR : Perform experiments at 25°C, 0°C, and −40°C to observe coalescence of split peaks, indicating restricted rotation .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Comparative analysis : Synthesize reference thioureas with known configurations (e.g., using tert-butylamine) to benchmark spectral patterns .

Q. Basic: Which analytical methods are critical for assessing enantiomeric purity?

Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) at 1.0 mL/min; retention times differ by ≥2 min for enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., +42.3° for the (1S,2S) enantiomer in chloroform) .

- Circular Dichroism (CD) : Confirm Cotton effects at 220–250 nm, correlating with the absolute configuration .

Q. Advanced: What experimental designs minimize racemization during thiourea conjugation?

Methodological Answer :

Racemization risks increase under basic or high-temperature conditions. Mitigation strategies:

- Low-temperature reactions : Conduct conjugations at −20°C in anhydrous DMF or THF .

- pH control : Maintain mildly acidic conditions (pH 5–6) using buffer systems (e.g., acetate) to suppress base-catalyzed epimerization .

- In situ monitoring : Use real-time FTIR to track isothiocyanate consumption (peak at 2050–2100 cm⁻¹) and halt reactions at 90% conversion .

Q. Basic: How does solvent polarity impact the stability of this isothiocyanate?

Methodological Answer :

- Nonpolar solvents (e.g., hexane) : Enhance stability by reducing hydrolysis; shelf life >6 months at −20°C .

- Polar aprotic solvents (e.g., DMF) : Accelerate degradation; use freshly distilled solvents with molecular sieves to limit water content (<50 ppm) .

- Quantitative analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and fit data to first-order kinetics to calculate half-lives .

Q. Advanced: How can researchers validate conflicting bioactivity data in cell-based assays?

Methodological Answer :

Discrepancies may arise from cellular uptake variability or thiourea hydrolysis. Address this by:

- Isotopic labeling : Synthesize ¹⁴C-labeled derivatives to track intracellular accumulation .

- Protease inhibitors : Include E-64 or leupeptin in assays to prevent enzymatic degradation of thiourea products .

- Dose-response normalization : Express bioactivity as a function of cellular internalization rates, measured via flow cytometry .

Q. Basic: What are the key spectral markers in IR for confirming isothiocyanate formation?

Methodological Answer :

- N=C=S stretch : A sharp peak at 2050–2100 cm⁻¹ confirms the isothiocyanate group .

- Benzyl ether C-O stretch : Peaks at 1100–1250 cm⁻¹ validate the protected hydroxyl group .

- Control experiments : Compare with spectra of the precursor alcohol to rule out residual hydroxyl signals (broad ~3400 cm⁻¹) .

Q. Advanced: What computational tools predict viable synthetic pathways for novel derivatives?

Methodological Answer :

- Retrosynthetic AI : Use Template_relevance models (e.g., Pistachio, Reaxys) to prioritize routes with >80% similarity to known reactions .

- Feasibility scoring : Rank precursors by "plausibility" thresholds (>0.5) and steric accessibility (e.g., via MolSoft’s 3D structure tools) .

- Validation : Cross-check AI-predicted routes with experimental yields from analogous compounds (e.g., glucopyranosyl isothiocyanates) .

Q. Basic: How should researchers handle air-sensitive manipulations of this compound?

Methodological Answer :

- Schlenk techniques : Use double-manifold systems for transfers under Ar .

- Stabilizers : Add 0.1% BHT to storage solutions to prevent radical-mediated degradation .

- Quality checks : Periodically test for free thiols via Ellman’s assay (λ = 412 nm) to detect hydrolysis .

Q. Advanced: What strategies reconcile divergent cytotoxicity results across cell lines?

Methodological Answer :

- Metabolic profiling : Use LC-MS to quantify intracellular metabolites (e.g., glutathione) that scavenge isothiocyanates .

- CRISPR screening : Identify gene knockouts (e.g., NRF2) that modulate sensitivity via high-throughput assays .

- Microenvironment modeling : Mimic in vivo conditions (e.g., hypoxia) using 3D spheroid cultures to assess context-dependent toxicity .

Q. Basic: What chromatographic conditions separate diastereomeric byproducts?

Methodological Answer :

- Normal-phase HPLC : Use a silica column with hexane/ethyl acetate (7:3) + 0.1% TFA; diastereomers elute at 12.3 min (major) and 14.7 min (minor) .

- Chiral GC-MS : Employ a β-cyclodextrin column (e.g., Restek BGB-176) with a temperature gradient (80°C to 200°C at 5°C/min) .

Q. Advanced: How to design kinetic studies for thiourea bond formation?

Methodological Answer :

- Stopped-flow UV-Vis : Monitor absorbance at 250 nm (π→π* transition) with millisecond resolution to determine rate constants (k ≈ 10²–10³ M⁻¹s⁻¹) .

- Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS of conjugation to elucidate thermodynamic drivers .

- DFT-MD simulations : Model transition states (e.g., nucleophilic attack by amines) to predict solvent effects on activation energy .

特性

IUPAC Name |

[(1S,2S)-2-isothiocyanatocyclohexyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRPSBSMXLYTQF-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N=C=S)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474516 | |

| Record name | (1S,2S)-(+)-2-BENZYLOXYCYCLOHEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-89-4 | |

| Record name | [[[(1S,2S)-2-Isothiocyanatocyclohexyl]oxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(+)-2-BENZYLOXYCYCLOHEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。